Frovatriptan succinate anhydrous

Catalog No.
S528498
CAS No.
158930-09-7
M.F
C18H25N3O6
M. Wt
361.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Frovatriptan succinate anhydrous

CAS Number

158930-09-7

Product Name

Frovatriptan succinate anhydrous

IUPAC Name

butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide

Molecular Formula

C18H25N3O6

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m1./s1

InChI Key

CUETXFMONOSVJA-KLQYNRQASA-N

SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

(+)-(R)-5,6,7,8-tetrahydro-6-(methylamino)carbazole-3-carboxamide succinate (1:1), monohydrate, 3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole, Allegro, Frova, frovatriptan, frovatriptan succinate, Frovelan, SB 209509, VML-251, VML251

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O

Isomeric SMILES

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O

Description

The exact mass of the compound Frovatriptan succinate anhydrous is 379.1743 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Frovatriptan succinate anhydrous is a selective 5-HT1B/1D receptor agonist medication belonging to the triptan class. It is primarily used for the acute treatment of migraine headaches []. However, there is growing scientific research into its potential applications beyond migraine treatment. Here's a breakdown of some ongoing areas of exploration:

Chronic Pain Management

Studies are investigating the efficacy of Frovatriptan succinate anhydrous in managing chronic pain conditions like chronic tension-type headaches and neuropathic pain. The rationale behind this research lies in the triptan's ability to modulate serotonin signaling pathways, which are believed to play a role in pain perception [, ].

Post-Operative Pain Relief

Research suggests that Frovatriptan succinate anhydrous might be beneficial in reducing post-operative pain, particularly after surgeries involving head and neck regions. Its potential to alleviate pain and inflammation associated with these procedures is being explored in clinical trials [].

  • Origin: Frovatriptan succinate anhydrous is a synthetic compound developed by Vernalis [].
  • Significance: It is a valuable therapeutic agent for those suffering from migraine headaches. Its specific mechanism of action in treating menstrual migraines is still under investigation [].

Molecular Structure Analysis

Frovatriptan succinate anhydrous is a salt formed between frovatriptan, a tricyclic amine, and succinic acid.

  • Key features: The structure contains a central core of three fused rings with a methyl amine group, a carboxamide group, and a tetrahydrocarbazole ring system []. The succinic acid component contributes a dicarboxylic acid moiety.
  • Notable aspects: The presence of the amine and amide groups suggests potential for hydrogen bonding, which can influence the compound's solubility and interactions with biological molecules []. The fused ring system is characteristic of triptan drugs and is believed to be crucial for their activity [].

Chemical Reactions Analysis

  • Synthesis: The specific synthesis of frovatriptan succinate anhydrous is proprietary information, but triptan drugs typically involve multistep organic reactions [].
  • Decomposition: Information on the specific decomposition pathways of frovatriptan succinate anhydrous is limited, but like most organic molecules, it is likely to decompose upon exposure to high temperatures or strong acids/bases.
  • Other relevant reactions: As a drug, frovatriptan succinate anhydrous interacts with specific serotonin receptors in the brain, leading to vasoconstriction and migraine relief. This interaction is discussed in the Mechanism of Action section.

Physical And Chemical Properties Analysis

  • Melting point: No publicly available data on the melting point of frovatriptan succinate anhydrous.
  • Boiling point: Not applicable as frovatriptan succinate anhydrous decomposes before reaching its boiling point.
  • Solubility: Frovatriptan succinate anhydrous is soluble in water [].
  • Stability: Limited data available, but as a salt, it is expected to be more stable than the free frovatriptan base.

Frovatriptan succinate acts by selectively binding to 5-HT1B/1D receptors, a subtype of serotonin receptors in the brain [, ]. This binding triggers a cascade of events leading to the constriction of blood vessels in the head, thought to be the primary mechanism for relieving migraine pain [, ].

  • Toxicity: Frovatriptan succinate anhydrous can cause side effects such as nausea, dizziness, and drowsiness []. In rare cases, more serious side effects like chest pain, heart attack, or stroke can occur [].
  • Flammability: No data available on the flammability of frovatriptan succinate anhydrous.
  • Reactivity: No data available on the specific reactivity of frovatriptan succinate anhydrous. However, as a salt, it may react with strong acids or bases.

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

379.1743

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

36K05YF32G

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Livertox Summary

The triptans are a group of serotonin receptor agonists that are useful in the therapy of vascular headaches and migraine. The triptans are generally used in low doses for a limited period of time and have not been associated with serum enzyme elevations, but some have been implicated in rare instances of clinically apparent, acute cholestatic hepatitis.

Drug Classes

Migraine Headache Agents

MeSH Pharmacological Classification

Serotonin Receptor Agonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR1D [HSA:3352] [KO:K04153]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

158930-09-7

Dates

Modify: 2023-08-15
1. Brown, A.M., Parsons, A.A., Raval, P., et al. SB 209509 (VML 251), a potent constrictor of rabbit basilar artery with high affinity and selectivity for human 5-HT1D receptors. Br. J. Pharmacol. 119(Suppl 1), 110P (1996).
2. Comer, M.B. Pharmacology of the selective 5-HT1B/1D agonist frovatriptan. Headache 42(Suppl 2), S47-S53 (2002).
3. Parsons, A.A., Raval, P., Smith, S., et al. Effects of the novel high-affinity 5-HT1B/1D-receptor ligand frovatriptan in human isolated basilar and coronary arteries. J. Cardiovasc. Pharmacol. 32(2), 220-224 (1998).
4. Parsons, A.A., Parker, S.G., Raval, P., et al. Comparison of the cardiovascular effects of the novel 5-HT1B/1D receptor agonist, SB 209509 (VML251), and sumatriptan in dogs. J. Cardiovasc. Pharmacol. 30(1), 136-141 (1997).

Explore Compound Types